molecular formula C24H16ClFN2O2S B11440400 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11440400
M. Wt: 450.9 g/mol
InChI Key: OIDZQEJUCLKESB-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a fused benzothieno[3,2-d]pyrimidine-2,4-dione core. The structure is distinguished by dual benzyl substitutions: a 3-chlorobenzyl group at the N1 position and a 4-fluorobenzyl group at the N3 position. The benzothieno[3,2-d]pyrimidine scaffold combines a benzothiophene ring fused with a pyrimidine-dione system, conferring unique electronic and steric properties.

Properties

Molecular Formula

C24H16ClFN2O2S

Molecular Weight

450.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2

InChI Key

OIDZQEJUCLKESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Benzothienopyrimidine Core:

    • Starting with a thiophene derivative, the core structure is synthesized through a series of cyclization reactions.
    • Reagents such as phosphorus oxychloride and ammonium acetate are often used in these steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and benzyl halides.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced benzyl derivatives.

    Substitution: Introduction of various functional groups at the benzyl positions.

Scientific Research Applications

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of certain enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key References
Target Compound: 1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4-dione Benzothieno[3,2-d]pyrimidine 1: 3-Cl-Benzyl; 3: 4-F-Benzyl C₂₃H₁₅ClFN₂O₂S 452.89* Inferred
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine 3: 4-F-Benzyl C₁₃H₉FN₂O₂S 276.29
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine 1: Oxadiazole-CH₂; 3: 4-F-Benzyl C₂₂H₁₄ClFN₄O₃S 468.89
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine 3: 3-Cl-Benzyl; 1: Methyl; 5: Methoxy C₁₆H₁₄ClN₃O₃ 331.75
5-Methyl-1-(1-(3-phenoxyphenethyl)piperidin-3-yl)pyrimidine-2,4-dione Pyrimidine-2,4-dione 1: Piperidinyl-phenethyl; 5: Methyl C₂₅H₂₈N₂O₃ 404.50

Antimycobacterial and Kinase Inhibition

Compounds with pyrimidine-2,4-dione cores and aromatic substitutions, such as those in , exhibit antimycobacterial activity by targeting thymidylate kinase (TMPK). The target compound’s 3-chlorobenzyl group may enhance lipophilicity and membrane permeability, analogous to 3-(3-chlorobenzyl)-pyrido[2,3-d]pyrimidine derivatives .

Antiviral Potential

Pyrimidine-2,4-dione derivatives like AZT and stavudine are established antiviral agents . The 4-fluorobenzyl substitution in the target compound may improve metabolic stability, as seen in 3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (), which is marketed for research use in kinase studies.

CK1 and DAO Inhibition

highlights 3-(4-trifluoromethylbenzyl)pyrimidin-4(3H)-one as a CK1 inhibitor, suggesting that halogenated benzyl groups (e.g., 3-Cl, 4-F) in the target compound could modulate kinase selectivity. Similarly, describes pyrimidine-diones as D-amino acid oxidase (DAO) inhibitors, with substituents influencing potency .

Physicochemical Properties

  • Solubility: The fused benzothieno core may reduce aqueous solubility relative to thieno or pyrido analogues, necessitating formulation optimization.

Biological Activity

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, also referred to as C200-4235, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H16ClFN2O2S
  • Molecular Weight : 440.91 g/mol
  • IUPAC Name : 3-[(3-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-8-thia-35-diazatricyclo[7.4.0.0^{27}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
  • SMILES : O=C(c(sc1c2cccc1)c2N1Cc2cccc(Cl)c2)N(Cc(cc2)ccc2F)C1=O

Biological Activity Overview

The benzothieno[3,2-d]pyrimidine core structure is known for its diverse biological properties. Compounds in this class have demonstrated activities including:

  • Anticancer Effects : Studies have shown that derivatives of benzothieno-pyrimidines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial Properties : Some derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
  • Anti-inflammatory Activity : Research indicates that these compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Anticancer Activity

In a study examining the anticancer properties of similar compounds, researchers found that benzothieno[3,2-d]pyrimidine derivatives effectively inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antibacterial Testing

Another study evaluated the antibacterial efficacy of various benzothieno-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzothieno ring significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)benzothieno[3,2-d]pyrimidine involves several steps:

  • Formation of Benzothieno Framework : Starting from thienopyrimidine precursors.
  • Substitution Reactions : Introducing chlorobenzyl and fluorobenzyl groups through nucleophilic substitution.
  • Cyclization and Purification : Finalizing the structure through cyclization reactions and purifying the product via chromatography.

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